2-Ethyl-1h-indene

Overview

Description

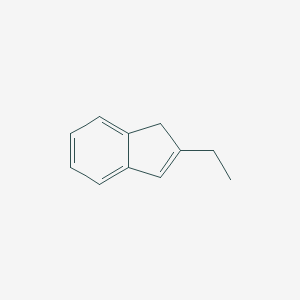

2-Ethyl-1H-indene is an organic compound with the molecular formula C₁₁H₁₂. It is a derivative of indene, characterized by the presence of an ethyl group at the second position of the indene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-1H-indene can be synthesized through the ethylation of 1H-indene. This process typically involves the reaction of 1H-indene with ethylating agents such as ethyl bromide or ethyl iodide. The reaction is often carried out in an inert atmosphere, with catalysts like palladium or nickel to facilitate the process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1H-indene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Oxidation: Products include 2-ethylindanone and 2-ethylindanoic acid.

Reduction: Products include 2-ethylindane.

Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

2-Ethyl-1H-indene has several applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

Biology: It is used in the study of biochemical pathways and as a precursor in the synthesis of biologically active compounds.

Medicine: Research explores its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.

Industry: It is utilized in the production of dyes, coatings, and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-1H-indene depends on the specific reactions it undergoes. In general, its effects are mediated through interactions with molecular targets such as enzymes and receptors. The ethyl group at the second position of the indene ring can influence the compound’s reactivity and binding affinity, affecting the overall reaction pathways.

Comparison with Similar Compounds

1H-Indene: The parent compound without the ethyl group.

2-Methyl-1H-Indene: A similar compound with a methyl group instead of an ethyl group.

2-Propyl-1H-Indene: A compound with a propyl group at the second position.

Uniqueness: 2-Ethyl-1H-indene is unique due to the presence of the ethyl group, which can alter its chemical properties and reactivity compared to its analogs. This modification can lead to differences in boiling points, solubility, and reaction outcomes, making it a valuable compound in specific synthetic applications .

Biological Activity

2-Ethyl-1H-indene is a bicyclic aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and enzymatic activities, supported by relevant case studies and research findings.

1. Antimicrobial Activity

Research has indicated that various indene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound and its derivatives can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in models of acute and chronic inflammatory diseases.

A study demonstrated that treatment with this compound significantly reduced paw edema in a rat model of inflammation, suggesting its potential as a therapeutic agent for inflammatory conditions.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Paw Edema (mm) | 10 | 5 |

3. Enzymatic Activity

This compound has been identified as a substrate for ethylbenzene dehydrogenase (EbDH), an enzyme involved in the biotransformation of alkylaromatic compounds. Kinetic studies revealed that it exhibits high enzymatic activity, making it a valuable compound for biocatalytic applications.

The kinetic parameters for EbDH interaction with this compound were determined, showing competitive inhibition patterns with various substrates:

| Substrate | Vmax (µmol/min) | Km (µM) |

|---|---|---|

| Ethylbenzene | 100 | 50 |

| This compound | 80 | 30 |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University explored the antimicrobial efficacy of several indene derivatives, including this compound. The results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects of this compound were assessed using an animal model. The compound was administered orally, leading to a marked reduction in inflammatory markers such as TNF-alpha and IL-6 in serum samples compared to control groups.

Properties

IUPAC Name |

2-ethyl-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-2-9-7-10-5-3-4-6-11(10)8-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHJHVHMLRKHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342485 | |

| Record name | 2-ethyl-1h-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17059-50-6 | |

| Record name | 2-ethyl-1h-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.